molecular formula C11H11F4NO2 B2592783 Ethyl 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoate CAS No. 2113411-70-2

Ethyl 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoate

Cat. No.: B2592783
CAS No.: 2113411-70-2
M. Wt: 265.208
InChI Key: JUAFNIJOGAMESD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoate is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl trifluoroacetate with 2-fluoroaniline under controlled conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3,3,3-trifluoropropanoate
  • Ethyl 3-amino-4,4,4-trifluorocrotonate
  • Ethyl 2-(4-amino-3-fluorophenyl)propanoate

Uniqueness

Ethyl 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoate stands out due to the presence of both trifluoromethyl and fluorophenyl groups, which impart unique chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research applications .

Properties

IUPAC Name

ethyl 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4NO2/c1-2-18-9(17)10(16,11(13,14)15)7-5-3-4-6-8(7)12/h3-6H,2,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAFNIJOGAMESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1F)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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